molecular formula C16H15N3OS2 B5374006 3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5374006
M. Wt: 329.4 g/mol
InChI Key: VPIFJPHYWKLJCM-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, also known as Pyrazole-thiazolidinone, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the thiazolidinone family, which is known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. It may also act by modulating the levels of certain signaling molecules involved in various physiological processes.
Biochemical and Physiological Effects:
3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on 3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Another direction is to explore its mechanism of action in more detail, which could provide insights into its pharmacological properties. Additionally, studies could be conducted to optimize the synthesis method for this compound, with the aim of improving its yield and purity.

Synthesis Methods

3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone can be synthesized through various methods. One of the most commonly used methods involves the reaction between benzyl isothiocyanate and ethyl 4-formyl-1H-pyrazole-3-carboxylate in the presence of a base. The resulting product is then treated with a reducing agent to yield 3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone.

Scientific Research Applications

3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone has been extensively studied for its potential pharmacological properties. Studies have shown that this compound has anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. It has also been found to exhibit anticonvulsant, analgesic, and antioxidant properties.

properties

IUPAC Name

(5Z)-3-benzyl-5-[(1-ethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-2-18-10-13(9-17-18)8-14-15(20)19(16(21)22-14)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIFJPHYWKLJCM-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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